(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propanoic acid
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Overview
Description
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propanoic acid is a chiral compound with a unique structure that includes an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Grignard Reaction: The 2,3-dihydro-1H-inden-1-one undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst to hydrogenate the indene precursor.
Enantioselective Synthesis: Employing chiral catalysts or chiral auxiliaries to ensure the production of the (2S) enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the indane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propanoic acid.
Indole Derivatives: Compounds with similar indane structures that exhibit diverse biological activities.
Uniqueness
This compound is unique due to its chiral nature and the presence of the indane moiety, which imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(12(13)14)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10H,6-7H2,1H3,(H,13,14)/t8-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPVOZGNXQAVSI-PEHGTWAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2=CC=CC=C12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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